1H-2-Benzopyran-1-thione
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Overview
Description
1H-2-Benzopyran-1-thione is a heterocyclic compound that belongs to the benzopyran family It is characterized by a sulfur atom replacing the oxygen atom in the benzopyran ring, giving it unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-2-Benzopyran-1-thione can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with carbon disulfide in the presence of a base, followed by cyclization to form the desired thione compound . Another method includes the use of 2-hydroxyacetophenone and elemental sulfur under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1H-2-Benzopyran-1-thione undergoes various chemical reactions, including:
Substitution: The thione group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Benzopyran derivatives.
Substitution: Substituted benzopyran derivatives.
Scientific Research Applications
Mechanism of Action
1H-2-Benzopyran-1-thione can be compared with other similar compounds, such as:
1H-2-Benzopyran-1-one: This compound has an oxygen atom instead of sulfur and exhibits different chemical reactivity and biological activity.
2H-1-Benzopyran-2-one: Known for its anticoagulant properties, this compound differs in its therapeutic applications compared to this compound.
Uniqueness: this compound stands out due to its sulfur atom, which imparts unique chemical properties and biological activities not observed in its oxygen-containing counterparts.
Comparison with Similar Compounds
- 1H-2-Benzopyran-1-one
- 2H-1-Benzopyran-2-one
- 3H-1-Benzopyran-3-one
Conclusion
1H-2-Benzopyran-1-thione is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in medicinal chemistry, biology, and material science.
Properties
CAS No. |
4702-37-8 |
---|---|
Molecular Formula |
C9H6OS |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
isochromene-1-thione |
InChI |
InChI=1S/C9H6OS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H |
InChI Key |
PYGMILHYSKEHII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=COC2=S |
Origin of Product |
United States |
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